3-(4-Fluorobenzoyl)thiophene
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Overview
Description
3-(4-Fluorobenzoyl)thiophene is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. The incorporation of a 4-fluorobenzoyl group into the thiophene ring enhances its chemical properties, making it a compound of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzoyl)thiophene typically involves the acylation of thiophene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Thiophene+4-Fluorobenzoyl chlorideAlCl3this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorobenzoyl)thiophene undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, at the 2-position.
Nucleophilic Substitution: The fluorine atom in the 4-fluorobenzoyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Common Reagents and Conditions:
Electrophilic Substitution: Bromine or nitric acid in the presence of a catalyst.
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
3-(4-Fluorobenzoyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorobenzoyl group enhances its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key players in inflammatory processes .
Comparison with Similar Compounds
- 3-(4-Chlorobenzoyl)thiophene
- 3-(4-Bromobenzoyl)thiophene
- 3-(4-Methylbenzoyl)thiophene
Comparison: 3-(4-Fluorobenzoyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogues. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and material science .
Properties
IUPAC Name |
(4-fluorophenyl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGIMADSKZUFOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591594 |
Source
|
Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64844-96-8 |
Source
|
Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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